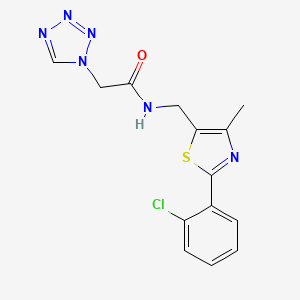
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C14H13ClN6OS and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the requested compound, have been synthesized and studied for their anticancer activity. These compounds show selective cytotoxicity against human lung adenocarcinoma cells, with one specific derivative demonstrating high selectivity and inducing apoptosis, although not as effectively as cisplatin (Evren et al., 2019).
α-Glucosidase Inhibitory Potential
Derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide have been synthesized and evaluated for their α-glucosidase inhibitory potential. Some compounds within this category showed promising inhibitory effects, suggesting potential applications in diabetes treatment (Iftikhar et al., 2019).
Applications in Dye-Sensitized Solar Cells (DSSCs)
Certain benzothiazolinone acetamide analogs, which share structural similarities with the compound , have been studied for their potential use in dye-sensitized solar cells. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells (Mary et al., 2020).
Antimicrobial Activity
Armed thiophene derivatives, related structurally to the compound , have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed potential as antibiotics, suggesting similar possible applications for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide (Mabkhot et al., 2016).
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c1-9-12(6-16-13(22)7-21-8-17-19-20-21)23-14(18-9)10-4-2-3-5-11(10)15/h2-5,8H,6-7H2,1H3,(H,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJJXDSAMNHFOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)



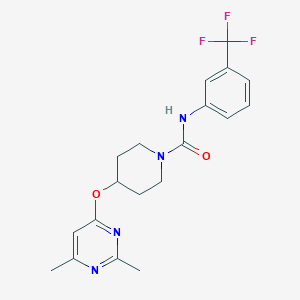
![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)
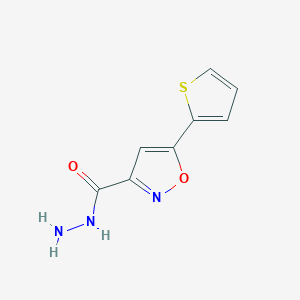
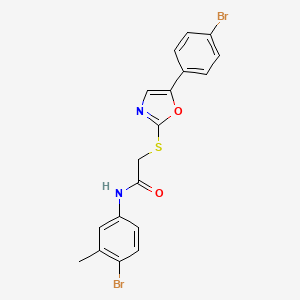

![ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2397730.png)
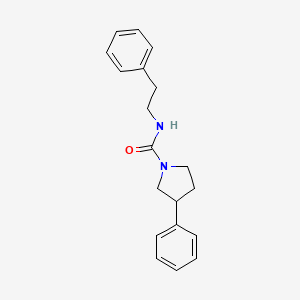

![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)